BenchChemオンラインストアへようこそ!

Blarcamesine Hydrochloride

Alzheimer's disease Cognitive decline Phase IIb/III trial

Select Blarcamesine hydrochloride for preclinical studies requiring a clinically benchmarked sigma-1 agonist. Unlike other sigma-1 ligands, it has demonstrated a 36.3% slowing of cognitive decline and a 37.6% reduction in whole-brain atrophy in randomized Phase IIb/III trials, establishing a robust translational reference. Its dual sigma-1/muscarinic pharmacology, synergy with donepezil, and favorable long-term safety profile (no ARIA, no drug-related deaths over 192 weeks) make it the superior tool for Alzheimer's and Parkinson's disease modeling.

Molecular Formula C19H24ClNO
Molecular Weight 317.9 g/mol
CAS No. 195615-84-0
Cat. No. B560514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBlarcamesine Hydrochloride
CAS195615-84-0
SynonymsTetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine hydrochloride
Molecular FormulaC19H24ClNO
Molecular Weight317.9 g/mol
Structural Identifiers
SMILESCN(C)CC1CCOC1(C2=CC=CC=C2)C3=CC=CC=C3.Cl
InChIInChI=1S/C19H23NO.ClH/c1-20(2)15-18-13-14-21-19(18,16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12,18H,13-15H2,1-2H3;1H
InChIKeyFEQOLYDPQKHFTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Blarcamesine Hydrochloride (CAS 195615-84-0) – A Clinically Advanced Sigma-1 Receptor Agonist for Neurodegenerative Disease Research


Blarcamesine hydrochloride (development code ANAVEX2-73) is an orally bioavailable, small-molecule agonist of the sigma-1 receptor (SIGMAR1) with an IC50 of 860 nM and a Ki of 6.30 nM [1]. It also acts as a muscarinic receptor modulator [2]. The compound has advanced through Phase IIb/III clinical trials for Alzheimer's disease, with additional trials ongoing for Parkinson's disease and Rett syndrome [3], positioning it as a mature tool compound for preclinical and translational research into sigma-1 receptor-mediated neuroprotection and cellular homeostasis.

Why Blarcamesine Hydrochloride (CAS 195615-84-0) Cannot Be Substituted with Generic Sigma-1 Receptor Agonists in Critical Research Applications


Blarcamesine's differentiation stems from its dual pharmacology as a sigma-1 receptor agonist and muscarinic receptor modulator, combined with a clinically validated safety and efficacy profile. While several sigma-1 agonists exist (e.g., SA4503, pridopidine, fluvoxamine), their binding affinities, selectivities, and pharmacokinetic properties vary substantially, and only blarcamesine has demonstrated both statistically significant cognitive benefit and a favorable safety profile in large, randomized Phase IIb/III trials [1]. Simple substitution with another sigma-1 ligand, even one with higher in vitro affinity, introduces significant risk of altered in vivo efficacy, off-target effects, and a lack of translational relevance [2].

Blarcamesine Hydrochloride (CAS 195615-84-0) – Quantitative Evidence of Differentiation from Comparators and Alternatives


Blarcamesine Demonstrates Statistically Significant Slowing of Cognitive Decline in a 48-Week Randomized Controlled Trial

In a 48-week, double-blind, placebo-controlled Phase IIb/III trial (N=462), blarcamesine (combined 30mg and 50mg once-daily oral doses) significantly slowed cognitive decline as measured by the ADAS-Cog13 scale, a validated measure of cognitive impairment in Alzheimer's disease. The study met its co-primary cognitive endpoint with a statistically significant difference [1].

Alzheimer's disease Cognitive decline Phase IIb/III trial

Long-Term (192-Week) Treatment with Blarcamesine Shows Superior Cognitive Preservation Compared to the Standard-of-Care Acetylcholinesterase Inhibitor Donepezil

A comparative analysis of long-term open-label extension data for blarcamesine (up to 192 weeks) against historical data for donepezil, the standard-of-care acetylcholinesterase inhibitor, indicates that blarcamesine provides greater preservation of cognitive function [1]. Blarcamesine-treated patients showed less cognitive decline from baseline compared to patients treated with donepezil for a similar duration [2].

Alzheimer's disease Long-term efficacy Comparator analysis

Blarcamesine's Favorable Safety Profile is Characterized by the Absence of Amyloid-Related Imaging Abnormalities (ARIA)

In contrast to anti-amyloid monoclonal antibody therapies, blarcamesine treatment has not been associated with amyloid-related imaging abnormalities (ARIA), which include potentially fatal brain edema or hemorrhage. In the Phase IIb/III trial and its open-label extension, no cases of ARIA were reported [1]. The safety profile is further characterized by no drug-related deaths [2].

Safety ARIA Neuroimaging

Blarcamesine Significantly Reduces Whole Brain Atrophy in Alzheimer's Disease Patients

MRI analysis from the Phase IIb/III trial demonstrated that blarcamesine treatment significantly slows brain volume loss, a key biomarker of neurodegeneration. Compared to placebo, blarcamesine reduced whole brain atrophy by 37.6% and total grey matter loss by 63.5% over 48 weeks [1].

Neuroprotection Brain volume MRI biomarkers

Blarcamesine Exhibits Synergistic Neuroprotection with Donepezil but Not Memantine in Preclinical Models

In a mouse model of amyloid-beta-induced memory impairment, blarcamesine demonstrated synergistic neuroprotective effects when co-administered with donepezil, an acetylcholinesterase inhibitor. This synergy was not observed with memantine, an NMDA receptor antagonist [1].

Combination therapy Synergy Neuroprotection

Optimal Research and Industrial Applications for Blarcamesine Hydrochloride (CAS 195615-84-0) Based on Its Quantitative Differentiation


Preclinical Validation of Sigma-1 Receptor-Mediated Neuroprotection in Alzheimer's Disease Models

Use blarcamesine as a reference sigma-1 receptor agonist in transgenic mouse models of Alzheimer's disease (e.g., APP/PS1, 5xFAD). The compound's clinically validated efficacy (36.3% slowing of cognitive decline [1]) and strong brain volume preservation (37.6% reduction in whole brain atrophy [2]) provide a robust translational benchmark for evaluating novel sigma-1 agonists or combination therapies.

Investigating Combination Therapy Synergy in Cognitive Impairment Models

Employ blarcamesine in combination with donepezil to study synergistic neuroprotective effects in rodent models of amyloid-beta-induced memory impairment. The observed synergy with donepezil, but not with memantine [3], provides a unique experimental system for dissecting the molecular crosstalk between sigma-1 receptors, cholinergic signaling, and glutamatergic pathways.

Long-Term In Vivo Efficacy Studies Requiring a Safe, Orally Bioavailable Sigma-1 Agonist

Select blarcamesine for chronic dosing studies (e.g., up to 192 weeks [4]) due to its favorable safety profile, including the absence of ARIA [5] and no drug-related deaths. This makes it an ideal tool for investigating long-term sigma-1 receptor activation without the confounding effects of neuroimaging abnormalities or the need for intensive monitoring.

Biomarker-Driven Studies of Disease Modification in Alzheimer's Disease

Utilize blarcamesine in studies correlating cognitive outcomes with structural and fluid biomarkers. The compound's demonstrated effects on brain atrophy (37.6% reduction in whole brain volume loss [2]) and potential modulation of the plasma Aβ42/40 ratio [1] make it a powerful tool for validating disease-modifying mechanisms and identifying predictive biomarkers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Blarcamesine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.